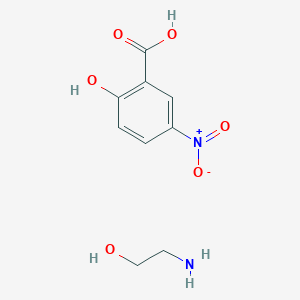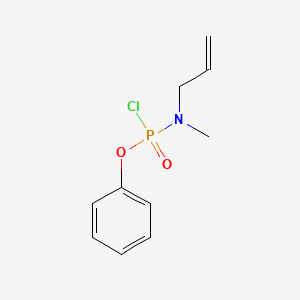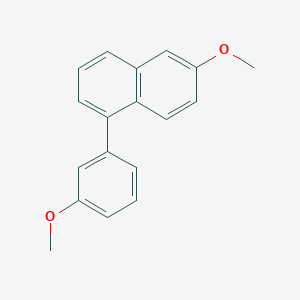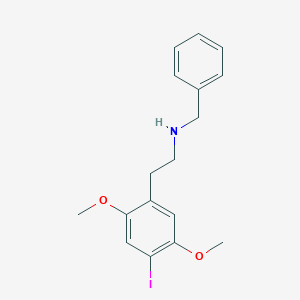![molecular formula C12H18O2Si B14180972 {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 921610-49-3](/img/structure/B14180972.png)
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a methoxyphenyl group attached to an ethenyl group, which is further connected to a trimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 4-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is utilized in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
Polymer Chemistry: The compound is used in the modification of polymers to enhance their properties.
Mecanismo De Acción
The mechanism of action of {[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The ethenyl group can participate in addition reactions, while the trimethylsilyl group can be cleaved under specific conditions to form reactive intermediates. These intermediates can then interact with molecular targets, leading to the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(phenyl)ethenylsilane
- Trimethyl(4-methoxyphenyl)silane
Uniqueness
{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is unique due to the presence of both a methoxyphenyl group and a trimethylsilyl group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and materials science .
Propiedades
Número CAS |
921610-49-3 |
|---|---|
Fórmula molecular |
C12H18O2Si |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-13-12-7-5-11(6-8-12)9-10-14-15(2,3)4/h5-10H,1-4H3 |
Clave InChI |
NHFAAZRYIUMRCE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)

![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)






![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
